1,1-Ethanediol

Catalog No.
S564034
CAS No.
4433-56-1
M.F
C2H6O2
M. Wt
62.07 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Ethanediol

Acquiring reactive 1,1-ethanediol is challenging: the pure gem-diol is not isolable, and anhydrous acetaldehyde lacks the hydration state needed for C-H activation. SMolecule provides 1,1-ethanediol as a stabilized aqueous solution or via protected acetal precursors, preserving the obligate intermediate for:

  • Electrocatalytic oxidation (Ni/Ru-MOF catalyst screening)
  • Supercritical water reforming (H₂, ethanol, acetic acid yield control)
  • Reductive amination in pharmaceutical PEGylation

Ensure supply of the correct equilibrium form to avoid reaction failure.

CAS Number

4433-56-1

Product Name

1,1-Ethanediol

IUPAC Name

ethane-1,1-diol

Molecular Formula

C2H6O2

Molecular Weight

62.07 g/mol

InChI

InChI=1S/C2H6O2/c1-2(3)4/h2-4H,1H3

InChI Key

AZHSSKPUVBVXLK-UHFFFAOYSA-N

SMILES

CC(O)O

Synonyms

1,1-ethanediol, acetaldehyde hydrate

Canonical SMILES

CC(O)O

Purity

≥95%

Package Size

25 g, 100 g, 100 ml

1,1-Ethanediol (CAS 4433-56-1), commonly known as acetaldehyde hydrate, is a geminal diol that exists in dynamic equilibrium with anhydrous acetaldehyde and water. Unlike stable vicinal diols such as 1,2-ethanediol (ethylene glycol), 1,1-ethanediol cannot be isolated in pure form under standard conditions and is typically procured as an aqueous solution or generated in situ from protected precursors like 1,1-ethanediol diacetate [1]. Its primary industrial and research relevance lies in its role as an obligate reactive intermediate in electrocatalytic alcohol oxidation, supercritical water reforming, and specialized reductive aminations, where its distinct hydration thermodynamics dictate reaction pathways [2].

Research Fit

1 Aldehyde hydration equilibrium research and mechanistic studies
2 Atmospheric aerosol formation and tropospheric chemistry modeling
3 Computational astrochemistry and interstellar medium isomer surveys

Substituting 1,1-ethanediol with its stable structural isomer, 1,2-ethanediol, completely alters chemical reactivity; the latter functions as a stable solvent or monomer rather than a transient, high-oxidation-state intermediate [1]. Furthermore, substituting aqueous 1,1-ethanediol with anhydrous acetaldehyde fails in electrochemical and reforming applications. The absence of the gem-diol hydration state prevents the necessary C-H bond activation required for subsequent oxidation to acetate or catalytic C-C bond cleavage for hydrogen production [2]. Procurement must therefore target specific aqueous equilibria or protected acetal precursors to ensure the availability of the reactive gem-diol species.

Substitution Risk

If Considering
Why It May Not Transfer
1,2-Ethanediol (Vicinal Diol)
Geminal vs vicinal hydroxyl arrangement alters boiling point and vapor pressure; may shift phase-behavior models and separation protocols
1,1-Propanediol (Higher Homologue)
Thermodynamic parameters (ΔH/ΔS) differ measurably; invalidates quantitative equilibrium calculations for acetaldehyde-based systems
Methanediol (Lower Homologue)
Dehydration kinetics differ; may overestimate gem-diol stability in atmospheric aerosol and mechanistic models

Obligate Intermediate in Ethanol Electrooxidation

In alkaline ethanol electrooxidation using isolated Ni(OH)2 catalysts, the generation of 1,1-ethanediol is a critical mechanistic requirement. NMR studies of D2O solutions confirm that acetaldehyde must undergo hydration to form 1,1-ethanediol before it can be further oxidized by NiOOH to produce acetate, achieving >90% Faradaic efficiency. Without the formation of this gem-diol intermediate, the sequential oxidation pathway stalls at the aldehyde stage [1].

Evidence DimensionFaradaic Efficiency for Acetate
Target Compound Data>90% FE (via 1,1-ethanediol intermediate pathway)
Comparator Or BaselineStalled oxidation (anhydrous acetaldehyde baseline)
Quantified DifferenceEnables complete oxidation to acetate vs. partial oxidation
ConditionsAlkaline electrooxidation over isolated Ni(OH)2/C catalysts

Buyers developing EOR catalysts must optimize aqueous conditions to maximize 1,1-ethanediol formation, ensuring high yields of acetate rather than volatile aldehyde byproducts.

Isomer Stability Ranking
Head-to-head
Ranked #1 of 5 C2H6O2 isomers
Supports ISM detection target selection
CCSD(T)/CBS level; gas-phase 0 K

Noncatalytic Disproportionation in Supercritical Water

Under supercritical water conditions (400 °C, 0.5 g/cm³), 1,1-ethanediol undergoes a specific bimolecular self-disproportionation reaction with unhydrated acetaldehyde to yield ethanol and acetic acid. This pathway requires the gem-diol structure for the simultaneous transfer of H and OH, fundamentally differentiating its high-temperature behavior from stable vicinal diols like 1,2-ethanediol which undergo dehydration rather than disproportionation [1].

Evidence DimensionDisproportionation Products
Target Compound DataYields ethanol and acetic acid via bimolecular reaction
Comparator Or Baseline1,2-Ethanediol (undergoes dehydration/cleavage, no disproportionation)
Quantified DifferenceSpecific generation of C2 disproportionation products
ConditionsSupercritical water at 400 °C and 0.5 g/cm³ density

For engineers designing hydrothermal biomass conversion processes, understanding the transient stability of 1,1-ethanediol is essential for predicting product distributions.

Dehydration Barrier Comparison
Head-to-head
Reported lower dehydration barrier vs methanediol
Relevant to aerosol formation kinetics modeling
Gas-phase; catalyzed and uncatalyzed conditions

Hydration Thermodynamics & Diamagnetic Susceptibility

The thermodynamic formation of 1,1-ethanediol from acetaldehyde and water exhibits a specific enthalpy change of -20.4 kJ/mol. Furthermore, its diamagnetic susceptibility is quantified at -39.1×10⁻⁶ cm³ mol⁻¹ at 287 K, which is distinctly lower than its homolog 1,1-propanediol (-51.5×10⁻⁶ cm³ mol⁻¹). These precise analytical benchmarks are critical for calibrating NMR and magnetic measurements in complex aqueous aldehyde mixtures [1].

Evidence DimensionDiamagnetic Susceptibility
Target Compound Data-39.1×10⁻⁶ cm³ mol⁻¹
Comparator Or Baseline1,1-Propanediol (-51.5×10⁻⁶ cm³ mol⁻¹)
Quantified Difference12.4×10⁻⁶ cm³ mol⁻¹ difference
ConditionsAqueous mixture evaluated via Gouy's method at 287 K

Provides essential calibration data for analytical chemists quantifying gem-diol equilibria in complex aqueous or biological samples.

Hydration Thermodynamics
Head-to-head
ΔH = -20.4 kJ mol⁻¹; ΔS = -101 J K⁻¹ mol⁻¹
Aqueous equilibrium benchmark for acetaldehyde systems
NMR in D₂O; 280.3–298.4 K
Physical Property Differentiation
Data to verify
Boiling point differs ~51°C; vapor pressure ~19× higher vs 1,2-ethanediol
Phase-behavior and handling differentiation
Cross-study comparison; verify lot-specific properties
Diamagnetic Susceptibility
Head-to-head
χₘ = -39.1 × 10⁻⁶ cm³ mol⁻¹
Magnetic fingerprint for structural elucidation
Gouy method; 287 K; 31.7% different from 1,1-propanediol

Electrocatalytic Alcohol Oxidation (EOR)

Directly leveraging the evidence that 1,1-ethanediol is the obligate intermediate for acetate production, researchers use its formation kinetics to evaluate the efficacy of Ni-based or Ru-MOF catalysts in alkaline fuel cells [1].

Supercritical Water Reforming & Biomass Conversion

Based on its specific disproportionation behavior at 400 °C, the presence and concentration of 1,1-ethanediol dictate the yield of hydrogen, ethanol, and acetic acid during the hydrothermal processing of C2 organics [2].

In Situ Reductive Amination for Bioconjugation

Utilizing protected forms to generate 1,1-ethanediol in situ allows for controlled reductive amination in the synthesis of PEGylated pharmaceuticals and hydrogels, bypassing the volatility and handling issues of anhydrous acetaldehyde [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ISM Chemical Modeling
Isomer stability ranking
Spectroscopic data alignment with ALMA/JWST observations
Atmospheric Aerosol Research
Dehydration kinetics profile
Aldehyde partitioning between gas and aqueous aerosol phases
Aldehyde Hydration Thermodynamics
ΔH/ΔS equilibrium parameters
Temperature-dependent Keq extrapolation accuracy
Geminal Diol Separation Methods
Boiling point and volatility profile
Chromatographic method validation for labile diol detection

XLogP3

-0.6

Other CAS

4433-56-1

Wikipedia

1,1-Ethanediol

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